4-{[(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)methyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzoxazine ring, a furo[3,4-c]pyridinone core, and a diphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the benzoxazine ring through the reaction of o-aminophenylcarbinols with α-haloalkyl or furanyl acid chlorides in the presence of boron trifluoride etherate
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the position of the functional groups on the molecule. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: Shares the benzoxazine ring structure but lacks the furo[3,4-c]pyridinone core.
2-Substituted 4H-3,1-Benzoxazin-4-ones: Similar in structure but with different substituents at the 2-position.
Indole Derivatives: Contain a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
4-{[(4,4-DIPHENYL-4H-3,1-BENZOXAZIN-2-YL)METHYL]SULFANYL}-6-METHYL-1H,3H-FURO[3,4-C]PYRIDIN-3-ONE is unique due to its combination of the benzoxazine ring, furo[3,4-c]pyridinone core, and diphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H22N2O3S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-[(4,4-diphenyl-3,1-benzoxazin-2-yl)methylsulfanyl]-6-methyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C29H22N2O3S/c1-19-16-20-17-33-28(32)26(20)27(30-19)35-18-25-31-24-15-9-8-14-23(24)29(34-25,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-16H,17-18H2,1H3 |
InChI Key |
LVXAHNKHFDVJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SCC3=NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.